トリエチル錫クロリド

概要

説明

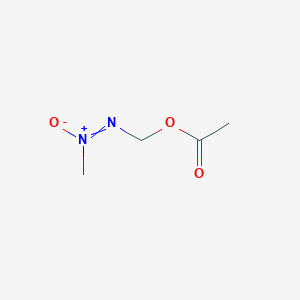

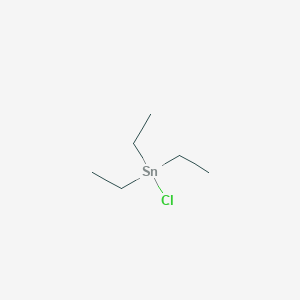

Triethyltin chloride, also known as Triethyltin chloride, is a useful research compound. Its molecular formula is C6H15ClSn and its molecular weight is 241.34 g/mol. The purity is usually 95%.

The exact mass of the compound Triethyltin chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5283. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triethyltin chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyltin chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

触媒作用と反触媒作用

トリエチル錫クロリドのような有機錫化合物は、幅広い技術的および産業的用途が見出されており、その多くは、特に高分子化学において、触媒作用または反触媒作用に関与しています . それらは、使用される錫の重量に対して不釣り合いに重要な役割を果たしています .

高分子化学

トリエチル錫クロリドは、高分子化学において重要な役割を果たしています。 それは、高分子の合成に関わるさまざまな反応で使用されています .

アルキル錫化合物の製造

アルキルアルミニウム化合物は非常に反応性が高く、その用途は、例えば、アルキル錫化合物の製造における四塩化錫に対するアルキル化剤としての化学的性質に依存しています .

生物学的調査

トリエチル錫クロリドは、生物学的調査で使用されてきました。 例えば、放射性トリエチル錫(113 Sn)クロリドは、トリエチル錫化合物の結合に関与するモルモットの肝臓ミトコンドリアタンパク質の分子基を特定するために使用されました .

毒性研究

特定の有機錫化合物、特にトリエチル錫ヒドロキシドとトリエチル錫アセテートは、非常に毒性があります。 これは、1881年にホワイトによって、犬やその他の動物への影響を調査した際に確認されました . トリエチル錫クロリドは、その毒性効果を理解するために同様の研究で使用できます。

絶縁油の改善

絶縁油は、電気機器の長寿命化に重要な役割を果たしています。絶縁油の劣化と老化プロセスは、電気機器の寿命に影響を与えます。 絶縁油は高価であるため、交換よりも再生する方が良いでしょう . トリエチル錫クロリドは、このプロセスで潜在的に使用できます。

作用機序

Target of Action

Triethyltin chloride (TET) is a highly neurotoxic compound that primarily targets the central nervous system . It exerts a powerful toxic action on the brain, particularly affecting the astrocytes , which are crucial for maintaining brain homeostasis and neuronal function .

Mode of Action

It is known to cause serious neuronal degeneration diseases . TET induces apoptosis in neuronal cells, which is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways . This balance between these pathways may be involved in TET-induced apoptosis .

Biochemical Pathways

TET affects several biochemical pathways. It has been shown to cause neuronal death and glial reactivity . It also impacts the NF-κB and MAPKs signaling pathways, which play pivotal roles in the central nervous system . These pathways are involved in the regulation of various cellular processes, including inflammation, cell survival, and apoptosis .

Pharmacokinetics

It is known that tet is highly toxic and malodorous, and it is susceptible to hydrolysis .

Result of Action

The primary result of TET action is neuronal damage, leading to neurodegenerative processes, neuroinflammation, and oxidative stress . It causes diffuse hemorrhagic encephalopathy and a generalized progressive weakness that ends in death as the acute symptoms . Chronic symptoms include an interstitial edema confined to the white matter of the brain .

Action Environment

TET is an environmental contaminant that comes from industrial activities . Its action, efficacy, and stability can be influenced by environmental factors. For instance, TET exposure may occur through the food chain and/or contaminated water, as it has multiple applications in industry and agriculture .

Safety and Hazards

Triethyltin chloride is highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Personal protective equipment, including face protection, is recommended when handling this compound .

Relevant Papers

Several papers have been published on Triethyltin chloride. For instance, a study titled “Autophagy in trimethyltin-induced neurodegeneration” discusses the role of autophagy following intoxication with trimethyltin chloride . Another paper titled “Effect of Trimethyltin Chloride on Slow Vacuolar (SV) Channels” investigates the effect of trimethyltin chloride on the slow vacuolar (SV) channels in vacuoles from red beet (Beta vulgaris L.) taproots .

生化学分析

Biochemical Properties

Triethyltin chloride has been found to interact with various components of animal tissues. In particular, it binds to all fractions of rat liver, brain, and kidney to different extents . Interestingly, it does not bind to a variety of other proteins .

Cellular Effects

The cellular metabolism of rat brain astrocytes is affected by triethyltin chloride. When 5-week-old cultures were exposed to this compound, it was found that the major target of triethyltin chloride at concentrations already causing morphological effects on cultured astrocytes is not the energy metabolism .

Molecular Mechanism

Triethyltin chloride exerts its effects at the molecular level by altering the intracellular concentrations of organic osmolytes, such as myo-inositol, taurine, and hypotaurine . These compounds are part of the control of ion and volume regulation and osmotic balance in astrocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triethyltin chloride have been studied over time. For instance, 5-week-old cultures of rat brain astrocytes were exposed to this compound for acute (3 hours), 24 hours, or chronic treatment (8 days) .

Dosage Effects in Animal Models

The distribution of triethyltin chloride in the rat, guinea pig, and hamster is not uniform, with the highest concentrations being in rat blood and the liver of all three species . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

It is known that this compound affects the cellular metabolism of rat brain astrocytes .

Transport and Distribution

Triethyltin chloride is not uniformly distributed in the rat, guinea pig, and hamster. The highest concentrations of this compound are found in rat blood and the liver of all three species .

Subcellular Localization

Subcellular fractionation of rat liver, brain, and kidney shows that triethyltin chloride binds to all fractions to different extents . In the liver of the rat and guinea pig, the supernatant fraction contains the largest amount and the highest specific concentration .

特性

IUPAC Name |

chloro(triethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.ClH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMYDFDXAUVLON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075043 | |

| Record name | Stannane, chlorotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-31-0 | |

| Record name | Triethyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyltin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLTIN CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, chlorotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyltin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLTIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182XZ1735N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)